molecular formula C5H10O4 B1352682 1,4,5-Trihydroxypentan-2-one CAS No. 3343-53-1

1,4,5-Trihydroxypentan-2-one

Cat. No.: B1352682
CAS No.: 3343-53-1
M. Wt: 134.13 g/mol
InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N
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Description

1,4,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4 It is a pentose derivative, characterized by the presence of three hydroxyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trihydroxypentan-2-one can be synthesized through several methods. One common approach involves the oxidation of 1,4,5-trihydroxypentane using mild oxidizing agents. Another method includes the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes use catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Mild oxidizing agents such as PCC (Pyridinium chlorochromate) are used for selective oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone group.

    Substitution Reagents: Reagents like thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Chlorinated derivatives.

Scientific Research Applications

1,4,5-Trihydroxypentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a starting material for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4,5-trihydroxypentan-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trihydroxypropane:

    1,2,4-Trihydroxybutane: Similar structure with three hydroxyl groups but different carbon chain length.

    1,3,5-Trihydroxycyclohexane: A cyclic compound with three hydroxyl groups.

Uniqueness

1,4,5-Trihydroxypentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups on a linear pentose backbone. This combination of functionalities allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,4,5-trihydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLZOXZZESQNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955061
Record name 1,4,5-Trihydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-53-1
Record name 3-Deoxypentosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3343-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1,4,5-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trihydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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